

Technical Support Center: Sirpiglenastat (DRP-104) Long-Term Studies

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Compound of Interest		
Compound Name:	Sirpiglenastat	
Cat. No.:	B10857805	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Sirpiglenastat** (DRP-104) in long-term experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are planning a long-term efficacy study with **Sirpiglenastat**. How do we adapt the dosing schedule from shorter-term protocols?

A1: Adapting **Sirpiglenastat** for long-term studies requires careful consideration of the balance between maintaining therapeutic efficacy and minimizing cumulative toxicity. While short-term studies have utilized daily dosing schedules, continuous daily administration over several months may not be feasible.

Recommended Approach:

- Intermittent Dosing: Transition from a continuous daily schedule to an intermittent one. A
 common starting point is a "5 days on, 2 days off" cycle, which has been used in preclinical
 models.[1] For longer studies, you might consider extending the "off" period (e.g., "5 days on,
 5 days off" or "one week on, one week off").
- Dose De-escalation: If signs of toxicity emerge during the study, consider reducing the dose.
 Preclinical studies have shown efficacy at doses ranging from 0.5 mg/kg to 1.4 mg/kg.[2]



Starting with a dose in the lower end of this range for long-term studies is advisable.

 Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring: Regularly collect plasma and tumor tissue samples (if feasible) to monitor drug levels and target engagement. This will help ensure that the adjusted schedule maintains a therapeutic window.

Troubleshooting:

- Issue: Significant body weight loss (>15-20%) is observed.
 - Solution: Immediately pause dosing. Allow the subject to recover. Re-initiate treatment at a lower dose or with a longer "off" period.
- Issue: Loss of anti-tumor efficacy over time.
 - Solution: This could indicate the development of resistance. Consider collecting tumor samples for genomic or proteomic analysis to investigate resistance mechanisms. It may also be beneficial to combine **Sirpiglenastat** with other therapies, such as checkpoint inhibitors, as this has shown synergistic effects.[1][2]

Q2: What is the mechanism of action of **Sirpiglenastat** and how might this influence long-term study design?

A2: **Sirpiglenastat** is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist.[2] It functions through a dual mechanism:

- Direct Tumor Cell Inhibition: By blocking multiple glutamine-utilizing enzymes, it disrupts cancer cell metabolism, leading to cell death.
- Immune Microenvironment Remodeling: It alters the tumor microenvironment to be more favorable for an anti-tumor immune response. This includes stimulating T cells, NK cells, and NKT cells, and inhibiting immunosuppressive cells like MDSCs and M2 macrophages.

Implications for Long-Term Studies:

 The immunomodulatory effects of Sirpiglenastat suggest that continuous high-dose exposure may not be necessary to maintain an anti-tumor response once the immune system is engaged.



Troubleshooting & Optimization

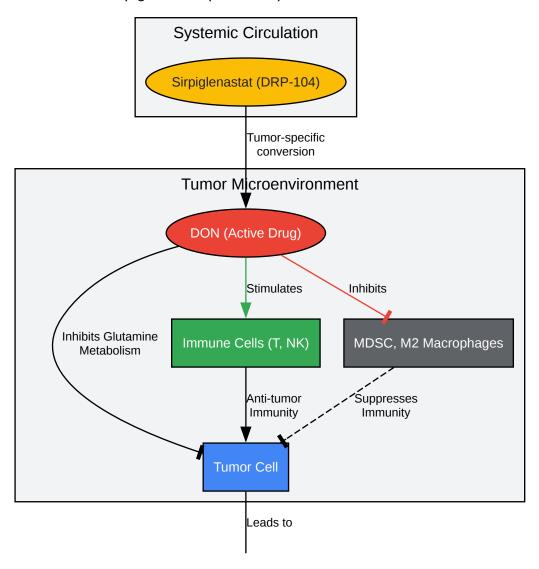
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- The metabolic effects on tumor cells are direct and dose-dependent. Therefore, maintaining a sufficient trough concentration of the active drug (DON) is important.
- Long-term studies should include endpoints that assess both direct tumor effects (e.g., tumor growth inhibition) and immune responses (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Below is a diagram illustrating the signaling pathway of **Sirpiglenastat**.

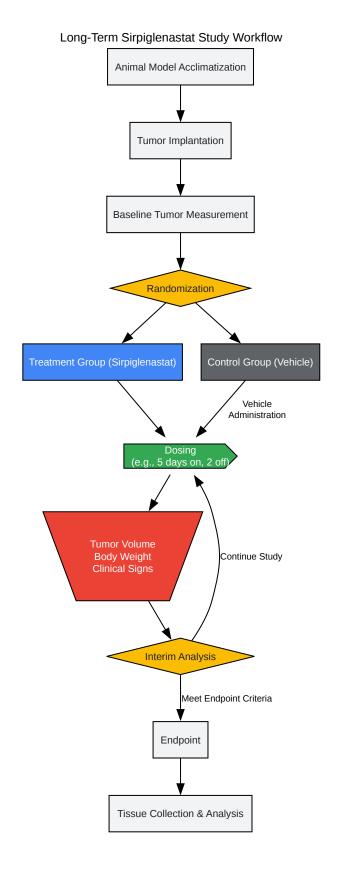


Sirpiglenastat (DRP-104) Mechanism of Action



Tumor Growth





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References

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- 2. aacrjournals.org [aacrjournals.org]
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